N-[2-(13-Benzothiazol-2-YL)phenyl]but-2-ynamide
Description
N-[2-(13-Benzothiazol-2-YL)phenyl]but-2-ynamide is a compound that belongs to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry for the development of new drugs.
Properties
Molecular Formula |
C17H12N2OS |
|---|---|
Molecular Weight |
292.4 g/mol |
IUPAC Name |
N-[2-(1,3-benzothiazol-2-yl)phenyl]but-2-ynamide |
InChI |
InChI=1S/C17H12N2OS/c1-2-7-16(20)18-13-9-4-3-8-12(13)17-19-14-10-5-6-11-15(14)21-17/h3-6,8-11H,1H3,(H,18,20) |
InChI Key |
XNLSSQSDACBVFN-UHFFFAOYSA-N |
Canonical SMILES |
CC#CC(=O)NC1=CC=CC=C1C2=NC3=CC=CC=C3S2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(13-Benzothiazol-2-YL)phenyl]but-2-ynamide typically involves the coupling of aromatic aldehydes with o-aminothiophenols in ethanol as a reaction medium, stirred at 50°C for 1 hour . Another method involves the use of α-keto acids and 2,2’-disulfanediyldianiline as substrates with sodium metabisulfite as a catalyst .
Industrial Production Methods
Industrial production of benzothiazole derivatives often employs microwave irradiation, one-pot multicomponent reactions, and molecular hybridization techniques . These methods are efficient and can produce high yields of the desired compounds.
Chemical Reactions Analysis
Types of Reactions
N-[2-(13-Benzothiazol-2-YL)phenyl]but-2-ynamide undergoes various types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include Dess-Martin periodinane for oxidation and Amberlyst A-26 thiosulfate resin for substitution reactions . Reaction conditions often involve refluxing in tetrahydrofuran (THF) or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce benzothiazole oxides, while substitution reactions may yield various substituted benzothiazole derivatives .
Scientific Research Applications
N-[2-(13-Benzothiazol-2-YL)phenyl]but-2-ynamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-[2-(13-Benzothiazol-2-YL)phenyl]but-2-ynamide involves its interaction with specific molecular targets and pathways. For example, some benzothiazole derivatives have shown inhibitory activity against Mycobacterium tuberculosis by binding to the DprE1 enzyme . The compound may also interact with other enzymes and receptors, leading to its diverse biological activities.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-[2-(13-Benzothiazol-2-YL)phenyl]but-2-ynamide include:
2-arylbenzothiazoles: Known for their antibacterial and antifungal activities.
1-Phenyl-N-(benzothiazol-2-yl)methanimine derivatives: Investigated for their inhibitory activity against Middle East respiratory syndrome coronavirus (MERS-CoV).
Bis-hydrazone derivatives of benzothiazole: Studied for their anti-tubercular properties.
Uniqueness
This compound is unique due to its specific structure, which allows it to interact with a wide range of biological targets. Its ability to undergo various chemical reactions and its diverse applications in different fields make it a valuable compound for scientific research and industrial applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
